molecular formula C8H14N2O4 B3003262 N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide CAS No. 1171722-13-6

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B3003262
CAS No.: 1171722-13-6
M. Wt: 202.21
InChI Key: YPVJIKBNMPYRNJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a synthetic compound featuring a morpholine ring linked to an oxoacetamide core, with a 2-hydroxyethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c11-4-1-9-7(12)8(13)10-2-5-14-6-3-10/h11H,1-6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVJIKBNMPYRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide typically involves the reaction of morpholine with ethyl oxalyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to maintain precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxoacetamide moiety can be reduced to amines or alcohols under suitable conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxoacetamide moiety can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block : This compound is utilized as a precursor in the synthesis of more complex organic molecules, particularly those that require morpholine or indole derivatives as structural components.
ApplicationDescription
Organic SynthesisServes as a versatile intermediate for synthesizing various pharmaceuticals and agrochemicals.

Biology

  • Biochemical Probes : N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is investigated for its potential to function as a biochemical probe to study cellular processes. Its ability to interact with specific enzymes and receptors allows researchers to explore metabolic pathways and cellular signaling mechanisms.
ApplicationDescription
Cellular StudiesUsed to investigate enzyme activities and cellular responses.

Medicine

  • Pharmacological Properties : Research indicates that this compound exhibits promising antiviral, anticancer, and anti-inflammatory activities. It has been evaluated for its therapeutic potential against various diseases.
ApplicationDescription
Antiviral ActivityExplored for effectiveness against viral infections.
Anticancer PropertiesInvestigated in cancer cell lines for potential therapeutic effects.
Anti-inflammatory EffectsAssessed for use in inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis through the modulation of specific signaling pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Properties

Another research project focused on the antiviral properties of this compound against influenza viruses. The results indicated that it could inhibit viral replication in vitro, suggesting a potential role in developing antiviral therapies.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethyl group and morpholine ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The oxoacetamide moiety may also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a) N-(2-Methylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide
  • Structure : Replaces the 2-hydroxyethyl group with a 2-methylphenyl substituent.
  • Synthesis : Similar synthetic routes (e.g., oxalyl chloride-mediated coupling) yield high-purity products, as confirmed by NMR and HRMS .
b) N-(4-Fluorophenyl)-2-morpholin-4-yl-2-thioxoacetamide (2e)
  • Structure : Substitutes the oxo group with thioxo (C=S) and uses a 4-fluorophenyl substituent.
  • Properties : The thioxo group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The fluorine atom enhances metabolic stability and binding affinity in some biological targets.
  • Data : IR spectroscopy shows distinct C=S absorption at 1614 cm⁻¹, distinguishing it from oxo analogs .
c) N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide
  • Structure : Features a 3-methoxyphenyl group instead of hydroxyethyl.
  • Properties : The methoxy group provides moderate lipophilicity and may engage in hydrogen bonding. However, the absence of a hydroxyl group reduces solubility in polar solvents compared to the target compound .

Functional Group Modifications

a) 2-(Morpholin-4-yl)-N-(1,3,5-triazinyl)-2-oxoacetamides
  • Structure : Incorporates a triazine ring, replacing the hydroxyethyl group.
  • Properties : The triazine moiety introduces additional hydrogen-bonding sites and planar geometry, which may improve interactions with aromatic residues in enzyme active sites. Derivatives like 3b–3i exhibit varied melting points (125–220°C) and molecular weights (e.g., 278.3 g/mol for C₁₃H₁₈N₄O₃), reflecting structural diversity .
b) Indol-3-yl-oxoacetamide Derivatives
  • Structure : Replaces morpholine with indole rings (e.g., 2a–2h in ).
  • Biological Activity : Compounds like 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide) show high binding affinity to MDM2 receptors (anticancer targets), highlighting the role of aromatic indole systems in modulating protein interactions .

Physicochemical and Spectral Comparisons

Table 1. Key Properties of Selected Oxoacetamide Derivatives

Compound Name Substituent Functional Group Molecular Weight (g/mol) Key Spectral Data (NMR/IR)
N-(2-Hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide 2-Hydroxyethyl C=O ~242.3 (calculated) Not reported
N-(4-Fluorophenyl)-2-morpholin-4-yl-2-thioxoacetamide (2e) 4-Fluorophenyl C=S 278.3 IR: 1614 cm⁻¹ (C=S)
N-(2-Methylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide 2-Methylphenyl C=O ~256.3 ¹H-NMR: δ 7.2–7.5 (aromatic H)
N-(3-Methoxyphenyl)-2-(morpholin-4-yl)-2-oxoacetamide 3-Methoxyphenyl C=O ~272.3 ¹³C-NMR: δ 55.2 (OCH₃)

Biological Activity

N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a compound with significant biological potential, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a morpholine ring and an oxoacetamide moiety, contribute to its diverse reactivity and functionality. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 197.21 g/mol

The structure includes:

  • A morpholine ring, which enhances solubility and can interact with biological targets.
  • A hydroxyethyl group that may participate in hydrogen bonding.
  • An oxoacetamide moiety that can form covalent bonds with proteins.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes.
  • Protein Interaction : The oxoacetamide moiety can engage in covalent bonding with amino acid residues in target proteins, modulating their activity and function.

Biological Activity Overview

Activity Description Reference
Enzyme Inhibition Exhibits inhibitory effects on carbonic anhydrase IX (CA IX) with IC₅₀ values ranging from 10.93 to 25.06 nM.
Apoptosis Induction Induces apoptosis in cancer cell lines (e.g., MDA-MB-231), significantly increasing annexin V-FITC positive cells.
Antimicrobial Activity Demonstrates antibacterial properties against various pathogens; further studies needed for specific mechanisms.
Antioxidant Activity Shows moderate antioxidant activity comparable to known standards like Trolox.

Case Studies and Research Findings

  • Enzyme Inhibition Study
    • A study investigated the inhibitory effects of similar compounds on carbonic anhydrase IX, showing that modifications in the structure significantly affect binding affinity and selectivity.
    • The results indicated that compounds with a morpholine structure exhibited enhanced selectivity for CA IX over other isoforms, highlighting the importance of structural features in drug design.
  • Apoptosis Induction in Cancer Cells
    • Research demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in apoptotic markers.
    • The mechanism was linked to the disruption of mitochondrial function and activation of caspases, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Activity Assessment
    • Preliminary studies indicated that this compound possesses antimicrobial properties against a range of bacterial strains.
    • Further investigations are required to elucidate the specific pathways through which it exerts these effects.

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of a morpholine-oxoacetamide core. Key steps include:

  • Morpholine core preparation : Reacting morpholine derivatives with oxoacetamide precursors under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the oxoacetamide moiety .
  • Hydroxyethyl group incorporation : Ethylene oxide or chloroethanol derivatives are used for hydroxyethylation, often requiring controlled pH and temperature to avoid side reactions .
  • Purification : Silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) and recrystallization (e.g., ethyl acetate) yield pure compounds (58–75% yields) . Critical factors : Reaction time (overnight stirring for complete conversion), stoichiometry of acylating agents (e.g., acetyl chloride), and pH control during workup to minimize hydrolysis .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) resolve morpholine ring protons (δ 3.3–4.9 ppm) and hydroxyethyl signals (δ 1.2–4.1 ppm). Carbonyl groups appear at δ 168–170 ppm .
  • X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths and angles, confirming the planar oxoacetamide group and chair conformation of the morpholine ring .
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of morpholine-oxoacetamide analogs across studies?

Discrepancies in bioactivity data (e.g., antifungal vs. anti-inflammatory effects) may arise from:

  • Assay variability : Differences in MIC/MFC testing protocols (e.g., fungal strain selection, incubation time) .
  • Structural heterogeneity : Subtle modifications (e.g., substituents on the morpholine ring) alter target binding. For example, 2-(2-oxomorpholin-3-yl) derivatives show broad-spectrum antifungal activity (MIC = 0.5–16 µg/mL) but no reported neuroactivity .
  • Solution : Cross-validate results using standardized assays (CLSI guidelines) and computational docking to correlate structural features with activity .

Q. How do structural modifications at the morpholine ring or hydroxyethyl group affect pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Hydrophobic substituents : Adding methyl groups to the morpholine ring enhances lipophilicity (logP ↑), improving BBB permeability but reducing aqueous solubility .
  • Hydroxyethyl group : The polar -OH group increases solubility (cLogP ≈ 1.2) but may limit CNS uptake. Prodrug strategies (e.g., esterification) can enhance bioavailability .
  • In silico modeling : Tools like SwissADME predict absorption (%HIA >80% for unmodified analogs) and metabolic stability (CYP450 interactions) .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological activity?

  • In vitro : Microglial cell models (e.g., BV-2 cells) assess anti-inflammatory effects via TNF-α/IL-6 suppression, as seen in related pyrazol-3-yl-oxoacetamide analogs .
  • In vivo : MPTP-induced Parkinson’s models in mice evaluate neuroprotection (dopaminergic neuron survival) and behavioral outcomes (rotarod performance) .
  • Dosage : 10–50 mg/kg (oral) for 7–14 days, with plasma concentration monitoring via LC-MS/MS .

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